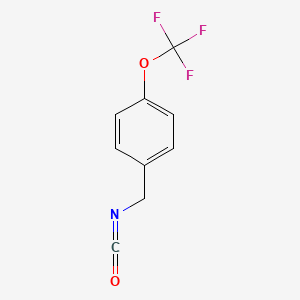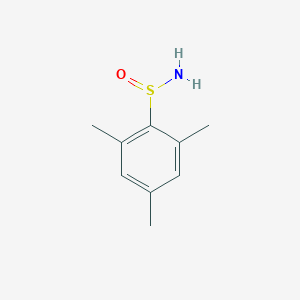
3,3',5,5'-tetra(1H-imidazol-1-yl)-1,1'-biphenyl
概要
説明
3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl is a complex organic compound characterized by the presence of four imidazole groups attached to a biphenyl core
作用機序
Target of Action
The primary targets of 3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl are metal–organic frameworks (MOFs) constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands . These MOFs are used in the selective adsorption of unsaturated and saturated hydrocarbon molecules .
Mode of Action
The compound interacts with its targets through the formation of three-dimensional (3D) porous frameworks . The Co (II) atoms are connected by polycarboxylate ligands to form two-dimensional (2D) layers that are pillared by tib ligands leading to the formation of 3D porous frameworks . In another compound, the Zn (II) atoms are linked by tib ligands to form one-dimensional ribbon-like chains which are further connected by polycarboxylate ligands, making a 3D framework possible .
Result of Action
The result of the compound’s action is the selective adsorption of unsaturated and saturated hydrocarbon molecules . This selective adsorption is due to the unique 3D porous frameworks formed by the compound .
Action Environment
The action of 3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl is influenced by environmental factors. For instance, the selective adsorption of hydrocarbon molecules is temperature-dependent, with the highest selectivity observed at 273 K . The stability and efficacy of the compound may also be affected by other environmental factors, such as humidity and pressure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and imidazole as the primary starting materials.
Functionalization: The biphenyl core is functionalized at the 3,3’,5,5’ positions using suitable reagents to introduce reactive groups that can subsequently react with imidazole.
Coupling Reaction: The functionalized biphenyl is then subjected to a coupling reaction with imidazole under specific conditions, such as the presence of a catalyst and appropriate solvents, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the imidazole groups.
Substitution: The imidazole groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or nucleophiles such as amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings.
科学的研究の応用
3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Coordination Chemistry: The compound is studied for its ability to form coordination complexes with metal ions, which have applications in catalysis and material science.
類似化合物との比較
Similar Compounds
1,3,5-tris(1H-imidazol-1-yl)benzene: A compound with three imidazole groups attached to a benzene ring.
1,3,5-tris(1H-imidazol-1-yl)phenylmethane: A compound with three imidazole groups attached to a phenylmethane core.
Uniqueness
3,3’,5,5’-tetra(1H-imidazol-1-yl)-1,1’-biphenyl is unique due to the presence of four imidazole groups on a biphenyl core, which provides distinct electronic and steric properties compared to similar compounds. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
1-[3-[3,5-di(imidazol-1-yl)phenyl]-5-imidazol-1-ylphenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N8/c1-5-29(15-25-1)21-9-19(10-22(13-21)30-6-2-26-16-30)20-11-23(31-7-3-27-17-31)14-24(12-20)32-8-4-28-18-32/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVJMDHSBJIRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3100552.png)
![2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid](/img/structure/B3100562.png)

![4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3100582.png)
![(1R)-2,2',3,3'-Tetrahydro-6,6'-di-9-phenanthrenyl-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3100584.png)
![Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B3100593.png)
![7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B3100599.png)

![[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B3100606.png)

![Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride](/img/structure/B3100628.png)

